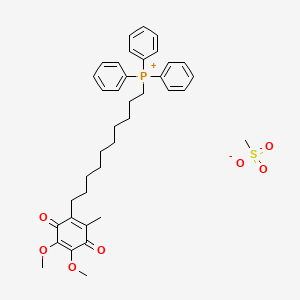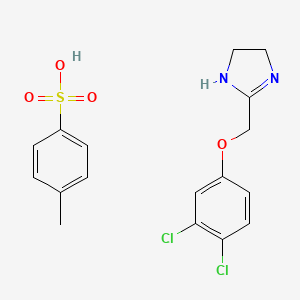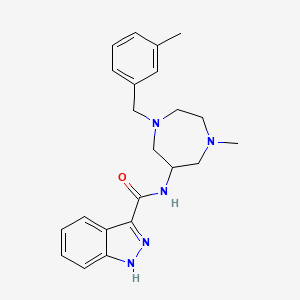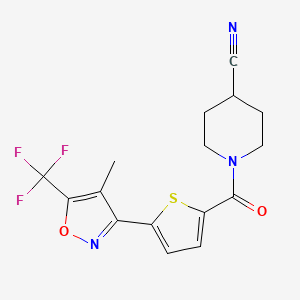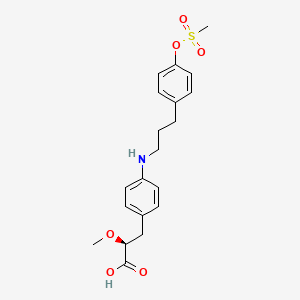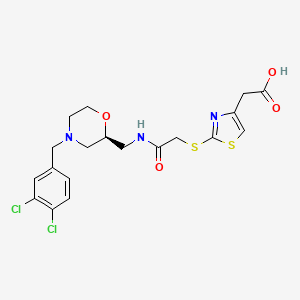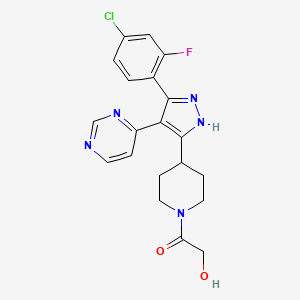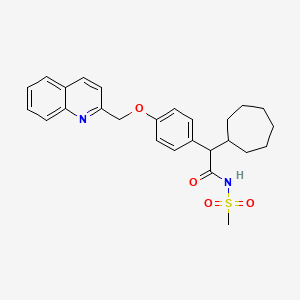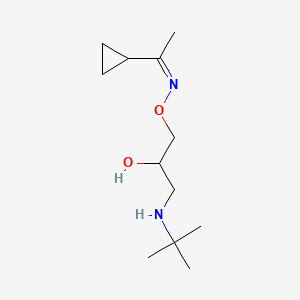
胆红素结合物
描述
Bilirubin conjugate, also known as conjugated bilirubin, is a water-soluble form of bilirubin. Bilirubin itself is a yellow bile pigment produced through the breakdown of red blood cells, specifically from the catabolism of heme. The conjugation process involves the addition of glucuronic acid to bilirubin, making it soluble in water and allowing it to be excreted in bile. This transformation is crucial for the detoxification and elimination of bilirubin from the body, preventing its accumulation and potential toxicity .
科学研究应用
Bilirubin conjugate has several scientific research applications across various fields:
Chemistry: Used as a model compound to study conjugation reactions and the properties of bile pigments.
Biology: Studied for its role in the metabolism and excretion of heme, as well as its antioxidant properties.
Medicine: Used in the diagnosis and monitoring of liver function and diseases such as jaundice and cholestasis. .
作用机制
Target of Action
Bilirubin conjugate primarily targets the liver, where it is taken up, metabolized, and excreted into the bile . The membrane transporters of bilirubin diglucuronide are well-known . These transporters play a crucial role in the uptake of bilirubin from the blood into the liver .
Mode of Action
In the bloodstream, unconjugated bilirubin binds to albumin to facilitate its transport to the liver . Once in the liver, glucuronic acid is added to unconjugated bilirubin by the enzyme glucuronyl transferase . This forms conjugated bilirubin, which is soluble . This allows conjugated bilirubin to be excreted into the duodenum in bile .
Biochemical Pathways
Bilirubin is a metabolic product of heme, derived from the catabolism of heme, released by both hemoglobin (75%) and cytochromes (25%) . The liver is the organ where bilirubin is taken up, metabolized by glucurono-conjugation, and excreted into the bile .
Pharmacokinetics
The pharmacokinetics of bilirubin conjugate involves its transport to the liver, conjugation with glucuronic acid, and excretion into the bile . The membrane transporters of bilirubin diglucuronide play a significant role in these processes .
Result of Action
The result of the action of bilirubin conjugate is the conversion of highly-hydrophobic unconjugated bilirubin into water-soluble conjugated bilirubin . This transformation allows for the excretion of bilirubin in urine and bile, preventing the potential toxicity of high levels of unconjugated bilirubin .
Action Environment
The action of bilirubin conjugate is influenced by various environmental factors. For instance, the presence of albumin in the bloodstream facilitates the transport of unconjugated bilirubin to the liver . Additionally, the function of the liver and the presence of the enzyme glucuronyl transferase are crucial for the conjugation process . The efficiency of the membrane transporters in the liver also impacts the uptake of bilirubin from the blood and its excretion into the bile .
生化分析
Biochemical Properties
The biochemical reactions involving Bilirubin conjugate are primarily centered around its transformation from a lipid-soluble unconjugated form to a water-soluble conjugated form . This transformation is crucial for the excretion of bilirubin from the body .
Cellular Effects
The effects of Bilirubin conjugate on cells are largely related to its role in the metabolism and excretion of bilirubin. In the liver cells, for instance, the conjugation of bilirubin is a key step in the process of bilirubin excretion .
Molecular Mechanism
The molecular mechanism of action of Bilirubin conjugate involves the esterification of bilirubin’s propionic acid with glucuronic acid . This process changes the stereochemical structure of the molecule by adding one or two more water-soluble residues .
Metabolic Pathways
Bilirubin conjugate is involved in the metabolic pathway of bilirubin excretion. It is formed during the process of bilirubin conjugation in the liver, a key step in the metabolism and excretion of bilirubin .
Transport and Distribution
Bilirubin conjugate, being water-soluble, is excreted into the gastrointestinal tract
Subcellular Localization
Given its role in the metabolism and excretion of bilirubin, it is likely to be found in the liver cells where bilirubin conjugation occurs .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of bilirubin conjugate involves the enzymatic conjugation of bilirubin with glucuronic acid. This process occurs in the liver, where the enzyme glucuronyl transferase catalyzes the addition of glucuronic acid to bilirubin. The reaction conditions typically involve physiological pH and temperature, as it is a naturally occurring process in the body .
Industrial Production Methods: Industrial production of bilirubin conjugate is not common, as it is primarily a biological process. in laboratory settings, bilirubin can be extracted from biological samples and then conjugated with glucuronic acid using enzymatic methods. This involves isolating bilirubin from blood or bile samples, followed by enzymatic treatment to produce the conjugated form .
化学反应分析
Types of Reactions: Bilirubin conjugate primarily undergoes reactions related to its conjugation and deconjugation. The key reactions include:
Conjugation: The addition of glucuronic acid to bilirubin, catalyzed by glucuronyl transferase.
Deconjugation: The removal of glucuronic acid by bacterial enzymes in the intestine, converting conjugated bilirubin back to its unconjugated form.
Common Reagents and Conditions:
Glucuronic Acid: Used in the conjugation process.
Glucuronyl Transferase: The enzyme that catalyzes the conjugation reaction.
Bacterial Enzymes: Involved in the deconjugation process in the intestine.
Major Products Formed:
Conjugated Bilirubin: The primary product of the conjugation reaction.
Urobilinogen: Formed from the deconjugation of bilirubin in the intestine, which can be further oxidized to stercobilin and excreted in feces.
相似化合物的比较
Unconjugated Bilirubin: The precursor to conjugated bilirubin, which is water-insoluble and requires conjugation for excretion.
Biliverdin: A green bile pigment that is an intermediate in the breakdown of heme to bilirubin.
Urobilinogen: A product of bilirubin metabolism in the intestine, which can be further converted to stercobilin or urobilin
Uniqueness of Bilirubin Conjugate: Bilirubin conjugate is unique in its water solubility and its role in the excretion of bilirubin. Unlike unconjugated bilirubin, which is hydrophobic and requires transport proteins for movement in the bloodstream, conjugated bilirubin can be directly excreted in bile. This property is essential for the efficient removal of bilirubin from the body and the prevention of jaundice and other bilirubin-related disorders .
属性
CAS 编号 |
68683-34-1 |
|---|---|
分子式 |
C37H44N6Na2O10S2 |
分子量 |
842.9 g/mol |
IUPAC 名称 |
disodium;2-[3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonate |
InChI |
InChI=1S/C37H46N6O10S2.2Na/c1-7-24-23(6)36(46)43-31(24)18-29-22(5)27(10-12-35(45)39-14-16-55(51,52)53)33(41-29)19-32-26(9-11-34(44)38-13-15-54(48,49)50)21(4)28(40-32)17-30-20(3)25(8-2)37(47)42-30;;/h7-8,17-18,40-41H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,47)(H,43,46)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2/b30-17-,31-18+;; |
InChI 键 |
IQKDYMAMJBFOQJ-HITFMFJXSA-L |
SMILES |
CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |
手性 SMILES |
CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])/C=C\4/C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |
规范 SMILES |
CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |
外观 |
A crystalline solid |
Key on ui other cas no. |
68683-34-1 |
Pictograms |
Irritant |
纯度 |
> 98% |
相关CAS编号 |
89771-93-7 (Parent) |
同义词 |
Bilirubin Ditaurate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Bilirubin conjugates are water-soluble forms of bilirubin, a yellow pigment produced during the breakdown of heme. Unconjugated bilirubin is insoluble in water and potentially toxic. The liver converts it into water-soluble forms through conjugation, primarily with glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT1A1. [, , ]
A: Conjugation is crucial for converting bilirubin into a water-soluble form, allowing its excretion from the body. This process is essential for preventing the buildup of unconjugated bilirubin, which can be toxic, especially in newborns, and lead to jaundice and neurological damage. [, , ]
A: Genetic defects in UGT1A1 can lead to impaired bilirubin conjugation and result in unconjugated hyperbilirubinemia. Crigler-Najjar syndrome type I, a severe form of this condition, is characterized by the complete absence of UGT1A1 activity, resulting in dangerously high levels of unconjugated bilirubin. [, ]
A: While conjugation is essential, defects in the transport of bilirubin conjugates can also lead to hyperbilirubinemia. Rotor syndrome, a rare genetic disorder, is characterized by conjugated hyperbilirubinemia due to mutations in the genes encoding organic anion transporting polypeptides OATP1B1 and OATP1B3. [] These transporters are located on the sinusoidal membrane of hepatocytes and are responsible for the reuptake of conjugated bilirubin from the blood back into the liver for excretion into bile. Deficiencies in these transporters disrupt this process, leading to the accumulation of conjugated bilirubin in the blood. []
A: Several analytical techniques are used to study bilirubin conjugates. High-performance liquid chromatography (HPLC) is commonly employed for separation and quantification of different bilirubin species in biological samples like bile and serum. [, , ] Thin-layer chromatography (TLC) offers a simpler and faster alternative for separating and identifying bilirubin conjugates. [, , ]
ANone: Future research should focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


